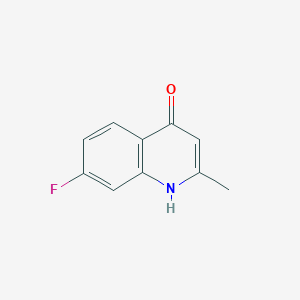

7-Fluoro-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZLIRLGDGAYDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429515 |

Source

|

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-03-8 |

Source

|

| Record name | 7-Fluoro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-2-methylquinolin-4-ol

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a fluorine atom into the quinoline nucleus can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. Specifically, 7-Fluoro-2-methylquinolin-4-ol is a key building block in the development of novel pharmaceuticals, particularly in the realms of antibacterial and anticancer research. Its structural features, including the electron-withdrawing fluorine at the 7-position, the methyl group at the 2-position, and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form), provide multiple points for further chemical modification and optimization of biological activity. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction, and is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: The Conrad-Limpach Reaction

The most direct and widely utilized method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This robust and versatile reaction involves the condensation of an aniline with a β-ketoester to form a vinylogous amide intermediate, which is then subjected to a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2]

For the synthesis of this compound, the selected starting materials are 3-fluoroaniline and ethyl acetoacetate. The reaction proceeds in two key stages:

-

Formation of the Enamine Intermediate: An acid-catalyzed condensation between 3-fluoroaniline and ethyl acetoacetate to form ethyl 3-((3-fluorophenyl)amino)but-2-enoate.

-

Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to afford the final product, this compound.

The regioselectivity of the cyclization is a critical consideration. In the case of 3-fluoroaniline, the cyclization can theoretically occur at either the C2 or C6 position of the aniline ring. However, the cyclization to form the 7-fluoro isomer is generally favored.

Reaction Mechanism and Workflow

The following diagram illustrates the overall reaction mechanism and the experimental workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound, adapted from established procedures for the Conrad-Limpach reaction.[3]

Part 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Intermediate)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Fluoroaniline | 111.12 | 11.11 g | 0.10 |

| Ethyl acetoacetate | 130.14 | 14.32 g | 0.11 |

| Concentrated Sulfuric Acid | 98.08 | 2-3 drops | Catalytic |

| Toluene | - | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-fluoroaniline (11.11 g, 0.10 mol), ethyl acetoacetate (14.32 g, 0.11 mol), and toluene (50 mL).

-

With gentle stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds.

-

Continue refluxing for 2-4 hours, or until the theoretical amount of water (1.8 mL) has been collected.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl 3-((3-fluorophenyl)amino)but-2-enoate intermediate and can be used in the next step without further purification.

Part 2: Synthesis of this compound (Thermal Cyclization)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Ethyl 3-((3-fluorophenyl)amino)but-2-enoate | 223.24 | Crude product from Part 1 |

| Dowtherm A | - | 100 mL |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (100 mL). Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl and serves as an excellent high-boiling solvent.[4]

-

Heat the Dowtherm A to 250°C with stirring.

-

Slowly add the crude ethyl 3-((3-fluorophenyl)amino)but-2-enoate intermediate from Part 1 to the hot Dowtherm A dropwise over a period of 30 minutes.

-

Maintain the reaction temperature at 250-255°C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100°C.

-

While still warm, carefully pour the reaction mixture into a beaker containing 200 mL of hexanes. This will cause the product to precipitate.

-

Stir the mixture for 30 minutes, then collect the crude product by vacuum filtration.

-

Wash the filter cake with 2 x 50 mL of hexanes to remove residual Dowtherm A.

-

Dry the crude product in a vacuum oven.

Part 3: Purification of this compound

Procedure:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water to the ethanolic solution until the solution becomes cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups.

Safety and Handling

-

3-Fluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethyl acetoacetate: Flammable liquid and irritant.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.

-

Toluene and Hexanes: Flammable solvents.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform the synthesis in a well-ventilated laboratory fume hood.

Conclusion

The Conrad-Limpach synthesis provides a reliable and effective method for the preparation of this compound. Careful control of reaction conditions, particularly the temperature of the cyclization step, is crucial for achieving a good yield of the desired product. The protocol outlined in this guide, when executed with attention to detail and appropriate safety precautions, will enable researchers to access this valuable fluorinated quinolone building block for further investigation in drug discovery and development programs.

References

- Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944–948.

- Reynolds, G. A.; Hauser, C. R. The Acylation of Aldehydes and Ketones with Acid Anhydrides. Org. React.1951, 6, 263–338.

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

- Gershon, H.; Clarke, D. D.; Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. J. Heterocycl. Chem.1997, 34, 1437–1440.

- Krasnov, V. P.; et al. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Chirality2001, 13, 568–570.

- Al-Obaydi, F.; Al-Janabi, A. H. Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain J. Sci.2017, 20, 36–43.

- Rebeiro, G. L.; et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth. Commun.2009, 39, 1563–1569.

- Krasnov, V. P.; et al. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality2001, 13, 568–570.

- Zhang, X.; et al. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Eur. J. Med. Chem.2022, 229, 114061.

-

Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]

-

YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. [Link]

-

ResearchGate. ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. [Link]

-

Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. [Link]

-

ResearchGate. Synthesis of ethyl-3-amino-1-aryl-1H-benzo[f]chromeme-2-carboxylate derivatives promoted by DMAP. [Link]

-

ResearchGate. Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. [Link]

-

ResearchGate. Liquid properties of DOWTHERM A. [Link]

Sources

An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 7-Fluoro-2-methylquinolin-4-ol

Introduction: The Significance of Fluorinated Quinolones

Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom into the quinolone nucleus often enhances metabolic stability, binding affinity, and overall pharmacological profiles. Specifically, 7-fluoro-2-methylquinolin-4-ol is a valuable intermediate in the synthesis of fluoroquinolone antibiotics, a class of drugs with a broad spectrum of activity against various bacterial pathogens.[3][4] These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The Conrad-Limpach synthesis offers a classical and reliable method for constructing the core 4-hydroxyquinoline structure from readily available starting materials.[2][6][7]

Mechanistic Overview of the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust and time-honored method for the preparation of 4-hydroxyquinolines.[6][7] The reaction proceeds through a two-step sequence involving the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate.[6][8]

The mechanism commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate.[6] Subsequent dehydration leads to the formation of a Schiff base, which exists in equilibrium with its enamine tautomer.[6] The crucial and often rate-determining step is the thermal cyclization of the enamine intermediate at high temperatures, typically around 250 °C.[6] This electrocyclic ring-closing reaction is followed by the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.[6] The use of a high-boiling, inert solvent is critical for achieving high yields in the cyclization step.[1][6]

Caption: General workflow of the Conrad-Limpach synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-fluoroaniline and ethyl acetoacetate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | >99% | Sigma-Aldrich |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | >99% | Sigma-Aldrich |

| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | N/A | Dow Chemical |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |

| Hydrochloric acid | HCl | 36.46 | 37% (w/w) | VWR |

| Sodium hydroxide | NaOH | 40.00 | >97% | EMD Millipore |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |

Step-by-Step Procedure:

Part 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Intermediate)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-fluoroaniline (11.11 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically used directly in the next step without purification. If desired, the excess reactants can be removed under reduced pressure.

Part 2: Thermal Cyclization to this compound

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (150 mL) to 250 °C.

-

Slowly add the crude ethyl 3-((3-fluorophenyl)amino)but-2-enoate from Part 1 to the hot Dowtherm A with vigorous stirring over 30 minutes.

-

Maintain the reaction temperature at 250-255 °C for an additional 1-2 hours.

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully add diethyl ether (200 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with diethyl ether (2 x 50 mL).

-

Recrystallize the crude product from hot ethanol to afford pure this compound.

Causality of Experimental Choices and Troubleshooting

-

Choice of Reactants: 3-Fluoroaniline is selected to introduce the fluorine atom at the 7-position of the quinolone ring. Ethyl acetoacetate provides the three-carbon chain and the methyl group at the 2-position.

-

Catalyst in Condensation: A catalytic amount of strong acid, such as HCl or H₂SO₄, is often used to catalyze the initial condensation by protonating the keto group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the aniline.[6]

-

Thermal Cyclization Conditions: The high temperature (around 250 °C) is necessary to overcome the activation energy barrier for the electrocyclic ring closure, which involves the disruption of the aromaticity of the aniline ring.[1][6] The choice of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving the required temperature and ensuring a homogeneous reaction mixture, leading to higher yields.[1][6][9] Early attempts without a solvent resulted in significantly lower yields.[6]

-

Troubleshooting: Low yields in the cyclization step can often be attributed to insufficient temperature or reaction time. It is critical to maintain a consistent temperature of at least 250 °C. If the product fails to precipitate upon cooling, adding a non-polar solvent like hexane or diethyl ether can induce crystallization.

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. synarchive.com [synarchive.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Gould-Jacobs Synthesis of 7-Fluoro-2-methylquinolin-4-ol for Pharmaceutical Research and Development

<Technical Guide: Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-2-methylquinolin-4-ol >

Abstract

This in-depth technical guide provides a comprehensive overview of the Gould-Jacobs reaction for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and this guide offers researchers, scientists, and drug development professionals a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization. By elucidating the causality behind experimental choices and grounding the protocol in authoritative references, this document serves as a self-validating system for the reliable and efficient synthesis of this important molecule.

Introduction: The Significance of the Quinolone Scaffold and the Gould-Jacobs Reaction

The quinoline ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The synthesis of substituted quinolines, therefore, remains an area of intense research. Among the classical methods for quinoline synthesis, the Gould-Jacobs reaction stands out as a robust and versatile strategy for preparing 4-hydroxyquinoline derivatives.[3][4]

First reported in 1939, the Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation can then yield the desired 4-quinolinone core.[2][3] This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[3]

This guide will focus on a specific and highly relevant application of this reaction: the synthesis of this compound. The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the quinoline core, making it a valuable building block in drug discovery programs.

The Gould-Jacobs Reaction: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:

-

Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of a β-ketoester or a related derivative. In the context of synthesizing 2-methyl substituted quinolones, ethyl acetoacetate is a common starting material. This is followed by the elimination of a molecule of water to form a stable enamine intermediate.[3]

-

Thermal Cyclization: This is the rate-determining step and requires significant thermal energy, typically temperatures above 250 °C.[1][5] The enamine intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[3] The high activation energy for this step can be a significant challenge, often requiring high-boiling point solvents or specialized equipment like microwave reactors to achieve efficient conversion.[5][6]

-

Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable 4-hydroxyquinoline tautomer.

The overall transformation can be visualized as follows:

Figure 1: General mechanism of the Gould-Jacobs reaction for this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluoroaniline | Reagent | Sigma-Aldrich | --- |

| Ethyl acetoacetate | Reagent | Sigma-Aldrich | --- |

| Dowtherm A | High-temperature | Dow Chemical | High-boiling point solvent |

| Ethanol | Anhydrous | Fisher Scientific | For recrystallization |

| Hydrochloric acid | Concentrated | VWR | For pH adjustment |

| Sodium bicarbonate | Saturated solution | --- | For neutralization |

Step-by-Step Procedure

The synthesis is typically performed in two main stages: the formation of the enamine intermediate and the subsequent thermal cyclization.

Step 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Enamine Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to facilitate the condensation.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude enamine intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a sufficient volume of a high-boiling solvent, such as Dowtherm A, to approximately 250 °C.

-

Reaction Execution: Slowly add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature. The cyclization is typically complete within 30-60 minutes. Monitor the reaction by TLC.

-

Work-up and Purification:

-

Cool the reaction mixture to below 100 °C and carefully pour it into a beaker containing a large volume of hexane or petroleum ether to precipitate the product.

-

Filter the crude solid and wash it thoroughly with hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

-

Reaction Workflow Diagram

Sources

Purification of 7-Fluoro-2-methylquinolin-4-ol by recrystallization

An In-Depth Technical Guide to the Purification of 7-Fluoro-2-methylquinolin-4-ol by Recrystallization

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the purification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a fluorinated quinoline derivative, its purity is paramount for reliable downstream applications, from drug development to the synthesis of advanced materials.[1][2][3] This document moves beyond a simple protocol, delving into the fundamental principles of recrystallization and the causal reasoning behind each procedural step, ensuring a robust and reproducible purification process.

Understanding the Molecule and the Purification Challenge

This compound (MW: 177.18 g/mol , Formula: C₁₀H₈FNO) is a solid crystalline compound.[4][5] Its structure, featuring a polar quinolinol core and a nonpolar methyl group and a moderately polar fluorine atom, presents a unique solubility profile that is key to successful recrystallization. The primary challenge in its purification is the removal of structurally similar impurities, which may include unreacted starting materials (e.g., 3-fluoroaniline, ethyl acetoacetate), regioisomers, or by-products formed during synthesis.

The core principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or almost completely insoluble (allowing for removal by hot filtration).

Strategic Solvent Selection: The Cornerstone of Purity

The selection of an appropriate solvent is the most critical variable in developing a successful recrystallization protocol. A systematic screening process is recommended. Given the molecule's structure, a range of polar to moderately polar solvents are suitable candidates. The hydroxyl group suggests solubility in protic solvents, while the aromatic quinoline ring allows for interaction with a variety of organic solvents.

Commonly successful solvents for quinoline derivatives include alcohols, ketones, and esters, or mixtures thereof.[6][7][8]

Table 1: Candidate Solvents for Recrystallization of this compound

| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations & Safety |

| Ethanol | 78.4 | 5.2 | Good general-purpose solvent for quinolinols.[8] Flammable. |

| Methanol | 64.7 | 6.6 | Higher polarity may increase solubility at room temp. Toxic and flammable. |

| Acetone | 56.0 | 5.1 | Excellent solvent, often used in mixtures.[8] Highly flammable, volatile. |

| Ethyl Acetate | 77.1 | 4.4 | Lower polarity, good for less polar impurities. Flammable. |

| Acetonitrile | 81.6 | 6.2 | Aprotic polar solvent, can offer different selectivity. |

| Water | 100.0 | 10.2 | Unlikely to be effective alone due to low solubility of the quinoline core. |

| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. Allows for fine-tuning of polarity. |

| Acetone/Hexane | Variable | Variable | Good for precipitating the polar product from a less polar solution. |

Experimental Insight: An ethanol/water or acetone/water mixture is often an excellent starting point. This allows for the high dissolving power of the organic solvent at elevated temperatures, while the addition of water as an anti-solvent upon cooling can dramatically decrease the solubility of the target compound, promoting high recovery and crystallization.

The Recrystallization Workflow: A Visual Guide

The following diagram outlines the logical flow of the purification process, from crude material to analytically pure final product.

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.

Materials:

-

Crude this compound

-

Candidate recrystallization solvent (e.g., Ethanol 95%)

-

Activated carbon (optional, for color removal)

-

Erlenmeyer flasks

-

Heating source (hot plate with stirring)

-

Büchner funnel and filter flask

-

Filter paper

-

Vacuum source

Methodology:

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a small portion of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring.

-

Continue adding the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Supersaturation is the driving force for crystallization upon cooling.

-

-

Decolorization (Optional):

-

If the solution is highly colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

-

Reheat the solution to boiling for 2-5 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, often polymeric, impurities. It must be removed before crystallization.

-

-

Hot Filtration:

-

This step is necessary if there are insoluble impurities or if activated carbon was used.

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. Trustworthiness: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

-

-

Crystallization:

-

Cover the flask containing the hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly to room temperature.

-

Expertise: Slow cooling is paramount for forming large, well-defined, and pure crystals. Rapid cooling (e.g., crashing out in an ice bath) tends to trap impurities within the crystal lattice.

-

Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for 15-30 minutes to maximize the yield.

-

-

Isolation and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and swirl the crystalline slurry to suspend the crystals, then pour it into the Büchner funnel.

-

Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. Causality: Washing with cold solvent removes the residual mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the product.

-

Reapply the vacuum to pull the wash solvent through.

-

-

Drying:

-

Leave the crystals on the filter with the vacuum on for several minutes to air-dry.

-

Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.

-

Purity Assessment

The efficacy of the recrystallization should be confirmed by analytical methods:

-

Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 1-2 °C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.

-

Thin Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified product should ideally show a single spot.

-

Spectroscopic Analysis (NMR, FT-IR): For rigorous confirmation, spectroscopic methods can be used to verify the structure and absence of impurity signals.

By following this detailed guide, researchers can confidently and reproducibly purify this compound, ensuring the high quality required for demanding scientific applications.

References

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

-

ACS Publications. (n.d.). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

-

Durham University - Baxendale Group. (n.d.). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

-

ResearchGate. (n.d.). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]

-

MDPI. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8FNO). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Fluoro-2-methylquinoline. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 7-Fluoro-2-methylquinoline [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 6. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

1H NMR characterization of 7-Fluoro-2-methylquinolin-4-ol

An In-Depth Technical Guide to the ¹H NMR Characterization of 7-Fluoro-2-methylquinolin-4-ol

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of this compound using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretive analysis grounded in fundamental principles and field-proven experimental design. We will explore the critical role of tautomerism, predict the chemical shifts and coupling patterns based on substituent effects, present a robust experimental protocol, and provide a framework for accurate spectral interpretation. Every technical assertion is supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The specific compound, this compound, incorporates three key substituents onto this privileged core: a methyl group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 7-position. The fluorine substituent is of particular interest in drug design, as its introduction can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR). ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the electronic environment and connectivity of every proton in the molecule.[1]

The Critical Question of Tautomerism

A pivotal aspect of characterizing 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (quinolin-4(1H)-one).[2] In polar aprotic solvents like dimethyl sulfoxide (DMSO), the keto tautomer is often the predominant species observed in the NMR spectrum.[2][3] This guide will proceed with the analysis based on the assumption that 7-Fluoro-2-methylquinolin-4(1H)-one is the dominant tautomer, a choice justified by published data on analogous structures.[3] Understanding this equilibrium is not merely academic; it is fundamental to correctly assigning the observed NMR signals, particularly the vinyl proton at the 3-position and the labile N-H proton.

Figure 1: The predominant keto tautomer, 7-Fluoro-2-methylquinolin-4(1H)-one, with systematic proton numbering.

Predictive Analysis of the ¹H NMR Spectrum

The predictive analysis of an NMR spectrum is a cornerstone of expert-level characterization. It involves dissecting the molecule's electronic architecture to forecast the chemical shift (δ), multiplicity, and coupling constants (J) for each proton. This process transforms spectral acquisition from a passive measurement into a hypothesis-driven experiment.

The presence of the electron-withdrawing fluorine atom at C7 is expected to significantly influence the chemical shifts of the protons on the carbocyclic ring (H5, H6, and H8) and introduce characteristic ¹H-¹⁹F coupling patterns.[4][5]

Predicted Proton Assignments

The following table summarizes the anticipated ¹H NMR signals for 7-Fluoro-2-methylquinolin-4(1H)-one, assuming the spectrum is recorded in DMSO-d₆. The predictions are informed by data from structurally similar compounds and established principles of NMR spectroscopy.[3][6][7]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Commentary |

| N-H | > 11.5 | broad singlet (br s) | - | The acidic proton on the nitrogen of the quinolone ring. Its chemical shift is highly concentration-dependent and appears significantly downfield due to hydrogen bonding with the DMSO solvent. The signal is often broad due to quadrupolar coupling and chemical exchange.[3] |

| H5 | 8.0 – 8.2 | doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0 Hz, ⁵J(H5-F7) ≈ 2.5 Hz | This proton is deshielded by the anisotropic effect of the neighboring carbonyl group and the fused ring system. It exhibits ortho coupling to H6 and a smaller, long-range para coupling to the fluorine at C7. |

| H8 | 7.7 – 7.9 | doublet of doublets (dd) | ³J(H8-F7) ≈ 9.5 Hz, ⁴J(H8-H6) ≈ 2.0 Hz | Positioned ortho to the strongly electronegative fluorine, H8 is expected to show a large three-bond coupling constant (³JHF). It also shows a smaller meta coupling to H6. |

| H6 | 7.3 – 7.5 | doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 9.0 Hz, ⁴J(H6-F7) ≈ 6.0 Hz, ⁴J(H6-H8) ≈ 2.0 Hz | This proton is coupled to three different nuclei: ortho to H5, meta to the fluorine at C7 (⁴JHF), and meta to H8. This results in a complex ddd splitting pattern. |

| H3 | 6.1 – 6.3 | singlet (s) | - | The presence of this vinyl proton confirms the quinolin-4(1H)-one tautomer. It appears as a sharp singlet as it has no adjacent protons to couple with. Its relatively upfield shift is characteristic for this position.[3] |

| C2-CH₃ | 2.3 – 2.5 | singlet (s) | - | The methyl protons are in the aliphatic region and appear as a singlet due to the absence of adjacent protons. This signal is a key identifier for the 2-methyl substitution.[6] |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a meticulous and well-justified experimental protocol. The following procedure is designed to ensure high-quality, reproducible data for this compound.

Causality Behind Experimental Choices

-

Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several compelling reasons. Firstly, quinolinol compounds often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃).[8] Secondly, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2] This is crucial for confirming the presence of the N-H in the keto tautomer.

-

Internal Standard (TMS): Tetramethylsilane (TMS) is used as the internal reference (δ = 0.00 ppm) due to its chemical inertness, magnetic isotropy, and sharp singlet signal that does not overlap with most analyte signals.[9]

-

Spectrometer Frequency (≥400 MHz): A higher field strength (e.g., 400 MHz or greater) is essential to achieve better signal dispersion, especially for resolving the complex multiplets in the aromatic region. This minimizes second-order effects and simplifies the interpretation of coupling patterns.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity DMSO-d₆ containing 0.03% (v/v) TMS.

-

Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.

-

Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform standard tuning and matching of the probe, followed by shimming to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following key parameters:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Relaxation Delay (d1): 2 seconds (allows for adequate relaxation of most protons).

-

Number of Scans (ns): 16 (increase for dilute samples to improve signal-to-noise).

-

Spectral Width (sw): 20 ppm (ensures all signals, including the downfield N-H, are captured).

-

Acquisition Time (aq): ~2 seconds.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Carefully phase the spectrum manually to achieve a pure absorption lineshape for all peaks.

-

Apply a baseline correction to ensure accurate signal integration.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze the multiplicities and coupling constants.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A logical workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR characterization of this compound is a nuanced process that requires an appreciation for its tautomeric nature and the electronic effects of its substituents. By adopting a hypothesis-driven approach—predicting the spectrum before acquisition—and employing a robust, well-justified experimental protocol, researchers can confidently elucidate its structure. The key diagnostic signals include a downfield N-H proton, a vinyl singlet for H3 confirming the quinolin-4(1H)-one tautomer, a methyl singlet, and a complex aromatic region defined by characteristic ¹H-¹H and ¹H-¹⁹F coupling constants. This guide provides the necessary framework for scientists to perform this analysis with both technical accuracy and deep scientific understanding.

References

-

TSI Journals . 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

MDPI . Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]

-

Supporting Information . General procedure for the preparation of 2-phenylquinolin-4(1H)-one. Available at: [Link]

-

University of Glasgow . FLUORINE COUPLING CONSTANTS. Available at: [Link]

-

National Institutes of Health (NIH) . Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

-

Baxendale Group - Durham University . Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

UNCW Institutional Repository . Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

-

Semantic Scholar . DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Available at: [Link]

-

UNCW Institutional Repository . CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

-

ResearchGate . 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

-

University of Wisconsin-Madison . Fluorine NMR. Available at: [Link]

-

SIELC Technologies . 2-Methylquinolin-4-ol. Available at: [Link]

-

PubMed . A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Available at: [Link]

-

ResearchGate . Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Available at: [Link]

-

Walsh Medical Media . Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

-

SpectraBase . 2-Methylquinoline. Available at: [Link]

-

The Royal Society of Chemistry . Supplementary Information. Available at: [Link]

-

Semantic Scholar . Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Available at: [Link]

-

ResearchGate . Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Available at: [Link]

-

SpectraBase . 5-Fluoro-quinoline. Available at: [Link]

-

Chemistry LibreTexts . J-Coupling (Scalar). Available at: [Link]

-

Longdom Publishing SL . Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

-

University of Ottawa . 19Flourine NMR. Available at: [Link]

-

African Journals Online (AJOL) . Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. Available at: [Link]

-

MDPI . Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. biophysics.org [biophysics.org]

- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]

- 9. rsc.org [rsc.org]

Navigating the Structural Nuances of Fluoroquinolones: A Technical Guide to the 13C NMR Spectroscopy of 7-Fluoro-2-methylquinolin-4-ol

For Immediate Release to the Scientific Community

This in-depth technical guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 7-Fluoro-2-methylquinolin-4-ol. In the absence of direct experimental data for this specific molecule, this whitepaper presents a robust predictive analysis, grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and interpretation of such data, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships in this critical class of compounds.

Section 1: The Strategic Importance of 13C NMR in Fluoroquinolone Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. For drug development professionals, a precise understanding of the molecular structure is paramount. 13C NMR spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of a molecule, making it an indispensable tool for unambiguous structure elucidation and the verification of synthetic products.[1]

This guide focuses on this compound, a compound of significant interest due to its potential biological activity. A thorough understanding of its 13C NMR spectrum is crucial for confirming its synthesis and for providing a baseline for the characterization of future derivatives.

Section 2: Predictive Analysis of the 13C NMR Spectrum of this compound

Due to the novelty of this compound, experimental 13C NMR data is not yet publicly available. However, a reliable prediction of the chemical shifts can be formulated by leveraging the known spectrum of a closely related parent compound, 4-hydroxyquinoline, and applying established substituent chemical shift (SCS) effects for methyl and fluoro groups.[2]

The Tautomeric Nature of 4-Hydroxyquinolines

A critical consideration in the NMR analysis of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. The position of this equilibrium is influenced by the solvent and other substituents. In many cases, the keto form is predominant.[3] This tautomerism significantly impacts the electronic environment of the carbon atoms and, consequently, their 13C NMR chemical shifts. For the purpose of this predictive analysis, we will consider the quinolin-4(1H)-one tautomer as the major contributor.

Foundational Data: 13C NMR of 4-Hydroxyquinoline

The experimental 13C NMR chemical shifts for 4-hydroxyquinoline (in DMSO-d6) provide a solid foundation for our prediction.[2]

Substituent Chemical Shift (SCS) Effects

To predict the spectrum of this compound, we will apply the known SCS effects of methyl and fluoro substituents on an aromatic ring. These effects are generally additive.[4][5]

-

Methyl Group (-CH3): Generally, a methyl group on an aromatic ring causes a downfield shift (deshielding) at the ipso-carbon (the carbon to which it is attached) and an upfield shift (shielding) at the ortho and para positions. The meta-carbon is minimally affected.[6]

-

Fluorine Atom (-F): Fluorine, being highly electronegative, induces a significant downfield shift at the ipso-carbon. It also causes a notable upfield shift at the ortho-carbon and a smaller upfield shift at the para-carbon. The meta-carbon is generally deshielded to a small extent.[7]

Predicted 13C NMR Chemical Shifts for this compound

By applying the SCS effects to the base data of 4-hydroxyquinoline, we can predict the approximate 13C NMR chemical shifts for this compound. The presence of the fluorine atom will also introduce characteristic carbon-fluorine couplings (J-couplings), which provide invaluable structural information.[8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C2 | ~150 | s |

| C3 | ~110 | d, 4JCF ≈ 3-4 Hz |

| C4 | ~178 | d, 3JCF ≈ 8-10 Hz |

| C4a | ~140 | d, 3JCF ≈ 8-10 Hz |

| C5 | ~125 | d, 3JCF ≈ 8-10 Hz |

| C6 | ~118 | d, 2JCF ≈ 20-25 Hz |

| C7 | ~163 | d, 1JCF ≈ 240-250 Hz |

| C8 | ~110 | d, 2JCF ≈ 20-25 Hz |

| C8a | ~140 | s |

| -CH3 | ~18 | s |

Note: These are predicted values and the actual experimental values may vary. The multiplicity is indicated as 's' for singlet and 'd' for doublet.

Section 3: Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound, the following detailed experimental protocol is recommended.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for quinoline derivatives due to its excellent solvating power.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).[10]

NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe suitable for 13C detection is required.

-

Tuning and Matching: The probe must be properly tuned to the 13C frequency and matched to the impedance of the spectrometer.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

1D 13C NMR Experiment

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Advanced NMR Experiments for Structural Confirmation

To unambiguously assign all carbon signals, a suite of 2D NMR experiments is highly recommended.[1][11][12]

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H connectivity.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Section 4: Data Processing and Spectral Interpretation

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum must be accurately phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is essential for accurate integration and peak picking.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm.

Interpreting the Spectrum

-

Chemical Shift Analysis: The positions of the peaks (chemical shifts) provide information about the electronic environment of each carbon atom. Aromatic carbons typically resonate between 110 and 170 ppm.[13]

-

Carbon-Fluorine Coupling: The presence of a fluorine atom will cause splitting of the signals for nearby carbon atoms. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[14] The large one-bond coupling (¹JCF) for C7 will be a key diagnostic feature.

-

Integration of 2D NMR Data: The correlation peaks in the HSQC and HMBC spectra should be systematically analyzed to build up the carbon skeleton and confirm the assignments made from the 1D spectrum and predictive analysis.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with numbered carbon atoms.

Caption: Workflow for the acquisition and analysis of 13C NMR data.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectral data for this compound. By combining predictive analysis with a detailed experimental protocol, researchers and drug development professionals are well-equipped to characterize this and other novel fluoroquinolone derivatives. The methodologies outlined herein ensure the scientific rigor required for advancing the field of medicinal chemistry.

References

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

-

13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved from [Link]

-

Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]

-

DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

-

C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

-

Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. (n.d.). Europe PMC. Retrieved from [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

High-resolution mass spectrometry (HRMS) of 7-Fluoro-2-methylquinolin-4-ol

An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Fluoro-2-methylquinolin-4-ol

Foreword: The Pursuit of Molecular Certainty

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this pursuit, offering unparalleled precision in mass measurement.[1] This guide provides a detailed examination of the application of HRMS to elucidate the structure and fragmentation behavior of this compound, a representative heterocyclic scaffold. As a Senior Application Scientist, my objective is not merely to present a protocol but to impart a deeper understanding of the causality behind the analytical choices, empowering researchers to adapt and troubleshoot with confidence.

The Analyte: Understanding this compound

This compound belongs to the quinoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, making precise characterization essential.

| Property | Value | Source / Note |

| Chemical Formula | C₁₀H₈FNO | - |

| Average Molecular Weight | 177.18 g/mol | [2] |

| Monoisotopic Mass | 177.05900 Da | Calculated |

| Theoretical [M+H]⁺ | 178.06683 Da | Calculated |

| Physical Form | Solid, powder/crystal | [2] |

| Tautomerism | Exists in equilibrium between the -ol and -one forms. The quinolon-4-one form is often predominant. | General chemical knowledge |

The ability of HRMS to measure mass with high precision allows for the differentiation of compounds with the same nominal mass, a critical capability in complex sample analysis.[1]

The Instrumentation: Choosing the Right Tool

The power of HRMS lies in its ability to provide sub-parts-per-million (ppm) mass accuracy, which is essential for determining the elemental composition of an unknown compound or confirming the identity of a known one.[3][4] For the analysis of small molecules like this compound, two types of mass analyzers are predominantly used:

-

Quadrupole Time-of-Flight (Q-TOF): These hybrid instruments combine the robust fragmentation efficiency of a quadrupole with the high speed and resolution of a time-of-flight analyzer, making them excellent for both qualitative and quantitative studies.[5][6]

-

Orbitrap: This technology utilizes a unique ion trap where ions oscillate around a central electrode.[7] The frequency of this oscillation is directly related to the ion's mass-to-charge ratio, and a Fourier transform is used to deconvolute the frequencies into a mass spectrum.[7] Orbitrap-based instruments are renowned for their exceptionally high resolution and mass accuracy, often exceeding 100,000 FWHM.[8][9]

The choice between these platforms often depends on the specific application, but both are exceptionally well-suited for the definitive characterization of pharmaceutical compounds.[9][10]

The Workflow: From Sample to Spectrum

A robust and reproducible workflow is the foundation of trustworthy data. The following diagram outlines the logical flow for the HRMS analysis of this compound.

Caption: End-to-end workflow for HRMS analysis.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent system at an appropriate concentration, free from interfering contaminants like inorganic salts, which are incompatible with Electrospray Ionization (ESI).[11]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution. A typical final concentration for direct infusion or LC-MS analysis is between 1 and 50 µM.[8] A common diluent is 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

-

Quality Control: Prepare a "blank" sample using only the final diluent to assess background signals.[8]

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.

Experimental Protocol: HRMS Data Acquisition

The following parameters provide a robust starting point for analysis on a Q-TOF or Orbitrap system coupled with an ESI source.

| Parameter | Recommended Setting | Rationale / Causality |

| Ionization Mode | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, thermally labile small molecules, minimizing in-source fragmentation.[12][13] |

| Polarity | Positive (+) | The quinoline nitrogen is basic and readily accepts a proton, leading to a strong signal for the [M+H]⁺ ion. |

| Mass Range (MS1) | 50 - 500 m/z | This range comfortably covers the precursor ion (178.07 m/z) and potential low-mass fragments or adducts. |

| Resolution Setting | > 60,000 FWHM | High resolution is critical to achieve the mass accuracy needed for confident elemental composition determination.[14] |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. Tuned for maximum signal intensity. |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations, providing a comprehensive fragmentation spectrum. |

Data Interpretation: Deciphering the Molecular Signature

The Power of Accurate Mass

The first step in data analysis is confirming the elemental composition. The HRMS instrument will measure the m/z of the protonated molecule. This experimental value is then compared to the theoretical value.

-

Theoretical [M+H]⁺ Mass: 178.06683 Da

-

Example Experimental Mass: 178.06651 Da

-

Mass Error Calculation: ((178.06683 - 178.06651) / 178.06683) * 1,000,000 = 1.8 ppm

A mass error of < 5 ppm is the industry-standard criterion for confidently assigning an elemental formula.[15] This high level of certainty is a key advantage of HRMS in drug development.[10]

Unveiling the Structure: MS/MS Fragmentation

By isolating the precursor ion (m/z 178.0668) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide a veritable fingerprint of the molecule's structure. Quinolone derivatives exhibit characteristic fragmentation patterns.[16] A plausible fragmentation pathway for this compound is proposed below.

Caption: Plausible fragmentation pathway of protonated this compound.

-

Initial Fragmentation: The most common initial fragmentation for 4-quinolones is the neutral loss of carbon monoxide (CO) from the heterocyclic ring.[16] This results in the fragment at m/z 150.0717.

-

Secondary Fragmentation: This primary fragment can then undergo further decomposition. The expulsion of hydrogen cyanide (HCN) is a characteristic fragmentation of nitrogen-containing heterocycles, leading to the fragment at m/z 123.0605.[17] Alternatively, the loss of acetylene (C₂H₂) can also occur. The presence and relative abundance of these fragments provide strong evidence for the underlying quinoline core structure.

Conclusion: A Self-Validating System

This guide outlines a comprehensive and scientifically grounded approach to the HRMS analysis of this compound. By combining a meticulous experimental workflow with a deep understanding of the instrumentation and fragmentation chemistry, researchers can achieve unambiguous molecular characterization. The inherent trustworthiness of this process is built upon the self-validating nature of high-accuracy mass measurements. When the measured mass of the precursor and its primary fragments align with theoretical values within a narrow tolerance (< 5 ppm), it provides an exceptionally high degree of confidence in the assigned structure, a critical requirement for advancing compounds through the drug development pipeline.

References

- Machine Learning-Assisted Recognition of Environmental Sulfur-Containing Chemicals in Nontargeted Mass Spectrometry Analysis. (2025). Vertex AI Search.

- Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI.

- Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021). National Institutes of Health.

- An Introduction to quadrupole-time-of-flight mass spectrometry. (n.d.). ResearchGate.

- High-resolution compound identification in metabolomics: a review of current practices. (n.d.). Thermo Fisher Scientific.

- HRMS Analysis. (n.d.). UTMB.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). PMC.

- Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. (n.d.). Journal of the American Society for Mass Spectrometry.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.

- Ultrahigh resolution mass spectrometry. (2007). PMC - NIH.

- Mass Spectrometry in Small Molecule Drug Development. (2015). Source not specified.

- Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. (n.d.). PMC - PubMed Central.

- Analyzing High Resolution Mass Spectrometer Data. (2015). SpectralWorks.

- MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.

- Quadrupole time-of-flight. (n.d.). Wikipedia.

- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.

- Mass Analyzer Orbitrap. (2022). Physics LibreTexts.

- HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. (2024). Source not specified.

- Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation. (2014). PubMed.

- 8-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Ossila.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. ossila.com [ossila.com]

- 3. Ultrahigh resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectralworks.com [spectralworks.com]

- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. HRMS Analysis [utmb.edu]

- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chempap.org [chempap.org]

Purity Analysis of 7-Fluoro-2-methylquinolin-4-ol by High-Performance Liquid Chromatography: An In-depth Technical Guide

This guide provides a comprehensive framework for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-Fluoro-2-methylquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal reasoning behind methodological choices, ensuring scientific integrity and a self-validating protocol.

Introduction: The Critical Role of Purity in Drug Development

This compound is a heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated quinolines attractive candidates for drug discovery programs.[3][4]